L-Alanyl-L-alanine

概要

説明

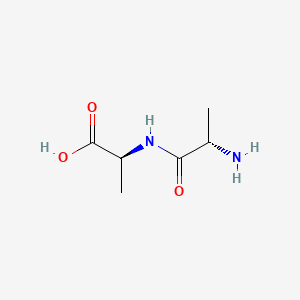

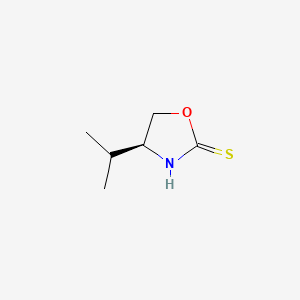

L-Alanyl-L-alanine: is a dipeptide composed of two L-alanine molecules linked by a peptide bond. It is a simple dipeptide that plays a significant role in various biochemical processes. The molecular formula of this compound is C6H12N2O3, and it has a molecular weight of approximately 160.17 g/mol .

作用機序

Target of Action

L-Alanyl-L-alanine is a dipeptide consisting of two amino acids, L-alanine and L-alanine It’s known that dipeptides like this compound can interact with various enzymes and transporters in the body, influencing their function .

Mode of Action

For instance, L-alanine, one of the constituents of this compound, is rapidly metabolized via alanine aminotransferase to pyruvate, with concomitant production of glutamate from 2-oxoglutarate . This process contributes to antioxidant defense, such as GSH production .

Biochemical Pathways

This compound is involved in various biochemical pathways due to the presence of L-alanine. One of the primary roles of L-alanine is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . This mechanism ensures a steady supply of glucose, the primary energy source for many cells .

Pharmacokinetics

It’s known that dipeptides like this compound can be rapidly split into their constituent amino acids after administration . In humans, the half-lives of such compounds range between 2.4 and 3.8 minutes, and a plasma clearance of between 1.6 and 2.7 L/min has been determined .

Result of Action

The result of this compound action is largely dependent on the metabolic pathways it influences. For instance, the conversion of L-alanine to glucose via gluconeogenesis can help maintain glucose levels in the body, providing a steady energy source for cells . Additionally, the production of glutamate from 2-oxoglutarate contributes to antioxidant defense .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a peptide-rich environment, such as within the animal intestine, L-alanine can function as a ‘safety-valve’ to prevent the toxic level accumulation of intracellular L-alanine . Furthermore, the stability and efficacy of this compound can be influenced by factors such as pH, temperature, and the presence of other compounds .

準備方法

Synthetic Routes and Reaction Conditions: L-Alanyl-L-alanine can be synthesized through chemical and enzymatic methods. One common chemical synthesis method involves the use of L-alanine methyl ester hydrochloride and L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its efficiency and environmental friendliness. Enzymes such as α-amino acid ester acyltransferase derived from Elizabethkingia meningoseptica are used to catalyze the reaction between L-alanine methyl ester hydrochloride and L-alanine. The reaction is carried out at a pH of 7.0-9.0 and a temperature range of 20-40°C .

化学反応の分析

Types of Reactions: L-Alanyl-L-alanine undergoes various chemical reactions, including hydrolysis, cyclization, and epimerization. In aqueous solutions, it can hydrolyze into its constituent amino acids, L-alanine. Under acidic conditions, it can cyclize to form diketopiperazine. Epimerization of the N-terminal residue can also occur under certain conditions .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and can be catalyzed by acids or bases.

Cyclization: Occurs under acidic conditions, leading to the formation of diketopiperazine.

Epimerization: Can be induced by changes in pH or exposure to γ-rays.

Major Products Formed:

Hydrolysis: L-alanine

Cyclization: Diketopiperazine

Epimerization: Epimerized forms of this compound

科学的研究の応用

L-Alanyl-L-alanine has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a model compound to study peptide bond formation and stability.

- Employed in the synthesis of more complex peptides and proteins .

Biology:

- Studied for its role in metabolic pathways and enzyme interactions.

- Used in research on amino acid transport and metabolism .

Medicine:

- Investigated for its potential therapeutic applications, including its role in enhancing muscle recovery and reducing inflammation .

- Used in the development of novel β-lactam antibiotics .

Industry:

- Applied in the production of artificial sweeteners and food additives.

- Used in the formulation of nutritional supplements and parenteral nutrition solutions .

類似化合物との比較

L-Alanyl-L-alanine can be compared with other similar dipeptides such as L-alanyl-L-glutamine and L-alanyl-L-valine.

L-Alanyl-L-glutamine:

- Composed of L-alanine and L-glutamine.

- More stable and water-soluble than L-glutamine alone.

- Used in clinical treatments and sports health care .

L-Alanyl-L-valine:

- Composed of L-alanine and L-valine.

- Exhibits different sorption properties and thermal stability compared to this compound .

Uniqueness:

- This compound is unique due to its simplicity and its role as a model compound in peptide research.

- It has distinct chemical properties and reactivity compared to other dipeptides, making it valuable for various scientific studies .

Similar Compounds

- L-Alanyl-L-glutamine

- L-Alanyl-L-valine

- L-Valyl-L-alanine

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173127 | |

| Record name | L-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-31-8, 1644661-10-8 | |

| Record name | L-Alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dialanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanyl-D-alanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644661108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-ALANYL-D-ALANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AOH3N58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY4X7L3WAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-alanyl-L-alanine?

A1: The molecular formula of this compound is C6H12N2O3, and its molecular weight is 160.17 g/mol.

Q2: How does the conformation of Ala-Ala change with pH?

A2: Studies using Raman optical activity (ROA) and electronic circular dichroism (ECD) have shown that the conformation of Ala-Ala is sensitive to pH. [] While the cationic form exhibits only minor backbone changes compared to the zwitterion, the anionic form adopts multiple conformers differing in the rotation of the NH2 group and backbone psi angle. [, ]

Q3: What spectroscopic techniques are used to characterize the structure of Ala-Ala?

A3: A variety of techniques are employed to study the structure of Ala-Ala, including:

- Nuclear Magnetic Resonance (NMR): This technique provides information about chemical shifts, coupling constants, and conformational dynamics. Researchers have used both solution-state and solid-state NMR to characterize Ala-Ala in different environments. [, , ]

- Vibrational Spectroscopy: Techniques such as Infrared (IR), Raman, vibrational circular dichroism (VCD), and Raman optical activity (ROA) are used to study the vibrational modes and chiral properties of Ala-Ala. These methods provide insights into its conformation, hydrogen bonding patterns, and interactions with surrounding molecules. [, , , , , ]

- X-ray Crystallography: This technique allows for the determination of the three-dimensional structure of Ala-Ala in its crystalline state, revealing details about its bond lengths, bond angles, and intermolecular interactions. [, ]

Q4: How does the conformation of Ala-Ala differ in aqueous solution compared to its crystalline state?

A4: NMR studies have revealed differences in the chemical shifts of Ala-Ala between its crystalline and solvated states. [] These variations are attributed to changes in conformation and hydrogen bonding patterns upon solvation.

Q5: How does the presence of neighboring residues influence the conformation of Ala-Ala?

A5: Ab initio conformational analyses of N-formyl-L-alanyl-L-alanine amide (ALA-ALA), a model tripeptide, have shown that the conformational energies of Ala-Ala are significantly affected by the conformational state of adjacent residues. [, ] This highlights the limitations of the dipeptide approximation commonly used in peptide conformational analyses.

Q6: What is the role of Ala-Ala as an elastase substrate?

A6: Ala-Ala and its derivatives, such as N-acetyl-L-alanyl-L-alanyl-L-alanine methyl ester (Ac-Ala-Ala-Ala-OMe), serve as highly specific substrates for elastase, a serine protease involved in various physiological processes. [, ] Studies have shown that human leukocyte granules contain an elastase-like esterase that efficiently hydrolyzes Ac-Ala-Ala-Ala-OMe. []

Q7: How does Ala-Ala interact with porphyrins in aqueous solution?

A7: Spectroscopic studies, particularly VCD and ECD, have been employed to investigate the non-covalent interactions between Ala-Ala and porphyrins like meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS). [, ] These interactions are primarily driven by electrostatic forces and can induce conformational changes in the peptide, influencing its secondary structure.

Q8: Can Ala-Ala stimulate chloride secretion in the mammalian large intestine?

A8: Yes, research indicates that serosal application of Ala-Ala (10 mM) can stimulate electrogenic chloride secretion in the mouse cecum and guinea pig distal colon. [] This effect is believed to be mediated by the activation of submucosal secretomotor neurons.

Q9: How is computational chemistry used to study Ala-Ala?

A9: Computational methods, particularly density functional theory (DFT), are employed to predict various properties of Ala-Ala, such as:* Conformational Energy Landscapes: DFT calculations help identify stable conformers of Ala-Ala and determine their relative energies. [, ]* NMR Parameters: Theoretical calculations of chemical shifts and coupling constants aid in the interpretation of experimental NMR spectra and the refinement of structural models. [, , ]* Vibrational Spectra: DFT methods are used to simulate IR, Raman, VCD, and ROA spectra, providing insights into the vibrational modes and chiral properties of Ala-Ala. []

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for Ala-Ala derivatives?

A10: While not extensively explored for Ala-Ala itself, QSAR models have been developed for oligopeptides related to netropsin, which share structural similarities with Ala-Ala derivatives. [] These models aim to establish relationships between the chemical structure and biological activity of these compounds.

Q11: Are there any known analytical methods for quantifying Ala-Ala?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is commonly employed for the quantification of Ala-Ala. [] The method typically involves separating Ala-Ala from other components in a mixture based on its physicochemical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6-Chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;pentafluoro-lambda5-phosphane;fluoride](/img/structure/B7797936.png)

![[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7797962.png)

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)